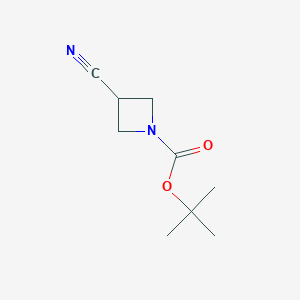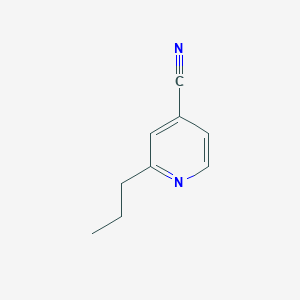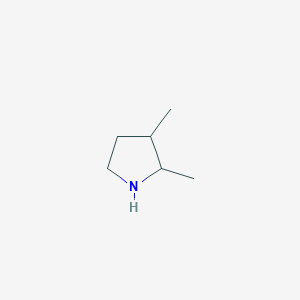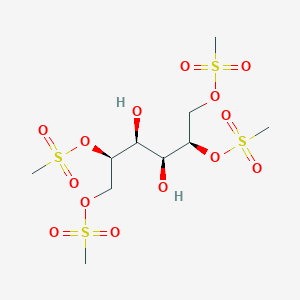
Mannosulfan
Vue d'ensemble
Description
Le Mannosulfan est un agent alkylant qui présente un potentiel pour le traitement du cancer. Il s'agit d'un dérivé du mannitol, un alcool de sucre, et il est connu pour sa capacité à former des liaisons croisées dans l'ADN, inhibant ainsi la division et la croissance cellulaire . Le this compound n'est pas approuvé par la FDA américaine pour le traitement du cancer, mais des recherches suggèrent qu'il est moins toxique que le busulfan, un sulfonate d'alkyle .
Méthodes De Préparation
Le Mannosulfan est synthétisé par réaction du mannitol avec le chlorure de méthanesulfonyle en présence d'une base. La réaction implique la substitution des groupes hydroxyles du mannitol par des groupes méthanesulfonate, ce qui conduit à la formation du this compound . Les conditions réactionnelles comprennent généralement :
Réactifs : Mannitol et chlorure de méthanesulfonyle
Solvant : Pyridine anhydre ou autre base appropriée
Température : Température ambiante à des températures légèrement élevées
Durée de la réaction : Plusieurs heures pour garantir une substitution complète
Analyse Des Réactions Chimiques
Le Mannosulfan subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le this compound peut subir des réactions de substitution nucléophile où les groupes méthanesulfonate sont remplacés par d'autres nucléophiles.
Hydrolyse : En conditions aqueuses, le this compound peut s'hydrolyser pour libérer de l'acide méthanesulfonique et du mannitol.
Oxydation et réduction : Le this compound peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent rapportés.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des nucléophiles forts pour les réactions de substitution et des conditions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique pour l'introduction de groupes méthanesulfonate.
Biologie : Étudié pour ses effets sur l'ADN et la division cellulaire, ce qui en fait un outil potentiel pour comprendre les processus cellulaires.
Industrie : Applications potentielles dans la production de produits pharmaceutiques et d'autres produits chimiques.
5. Mécanisme d'action
Le this compound exerce ses effets en formant des liaisons croisées dans l'ADN, ce qui inhibe la réplication et la transcription de l'ADN. Cela conduit à la perturbation de la division cellulaire et finalement à la mort cellulaire. Les cibles moléculaires du this compound comprennent les brins d'ADN eux-mêmes, où les groupes méthanesulfonate réagissent avec des sites nucléophiles sur l'ADN . Les voies impliquées dans son mécanisme d'action sont principalement liées aux mécanismes de réparation et de réponse aux dommages de l'ADN.
Applications De Recherche Scientifique
Mannosulfan has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing methanesulfonate groups.
Biology: Studied for its effects on DNA and cell division, making it a potential tool for understanding cellular processes.
Industry: Potential applications in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Mannosulfan exerts its effects by forming cross-links in DNA, which inhibits DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets of this compound include the DNA strands themselves, where the methanesulfonate groups react with nucleophilic sites on the DNA . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Le Mannosulfan est similaire à d'autres agents alkylants tels que le busulfan et la cyclophosphamide. Il est unique dans sa structure, étant un dérivé du mannitol avec plusieurs groupes méthanesulfonate. Cette structure contribue à sa toxicité inférieure par rapport au busulfan . Des composés similaires comprennent :
Busulfan : Un autre agent alkylant utilisé dans le traitement du cancer, connu pour sa toxicité plus élevée.
Cyclophosphamide : Un agent chimiothérapeutique largement utilisé avec un mécanisme d'action différent impliquant la formation de moutarde phosphoramide.
L'unicité du this compound réside dans son potentiel de toxicité inférieure et son mécanisme d'action spécifique impliquant des groupes méthanesulfonate dérivés du mannitol.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIQYKKKBJYJT-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024548 | |
| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-35-6 | |
| Record name | Mannosulfan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannosulfan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannosulfan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANNOSULFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


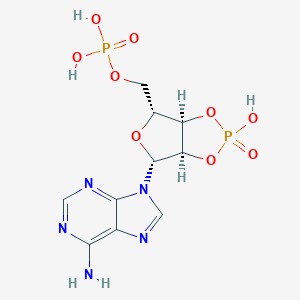




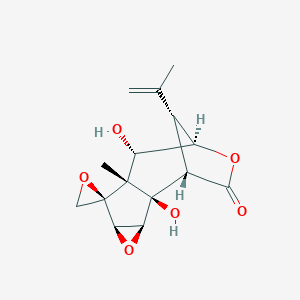
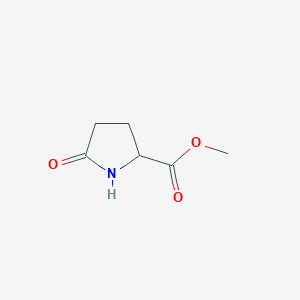

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
